molecular formula C10H11NO B2437860 3-Hydroxy-3-phenylbutanenitrile CAS No. 14368-31-1

3-Hydroxy-3-phenylbutanenitrile

Cat. No.: B2437860
CAS No.: 14368-31-1
M. Wt: 161.204
InChI Key: FOVDKSJKIUPIQK-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylbutanenitrile is an organic compound with the molecular formula C10H11NO It is characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone cyanohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic addition of the cyanohydrin to the carbonyl group of benzaldehyde, followed by intramolecular cyclization to form the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenylbutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-3-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-phenylbutanenitrile depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific biological or chemical context .

Comparison with Similar Compounds

  • 3-Hydroxy-3-phenylbutyronitrile
  • 3-Hydroxy-3-phenylbutannitril
  • 3-Hydroxy-3-phenyl-butyronitrile
  • β-Hydroxy-β-phenyl-buttersaeurenitril

Comparison: 3-Hydroxy-3-phenylbutanenitrile is unique due to its specific structural features, such as the presence of both a hydroxyl and a nitrile group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-hydroxy-3-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(12,7-8-11)9-5-3-2-4-6-9/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVDKSJKIUPIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Dry THF was cooled to −20° C. and 2.5 M n-Bull (100 mL, 0.25 mol) was added. A solution of CH3CN (11.25 g, 0.25 mol) in dry THF was added dropwise over 10 min. Then the mixture was stirred for 1 h at −20° C. and a solution of acetophenone (30 g, 0.25 mol) in THF was added dropwise over 10 min. The mixture was stirred at −20° C. for 15 min and warmed to rt over 15 min. Aq NH4Cl was added to quench the reaction. The solution was extract with EtOAc. The organic layer washed with brine, dried over anhydrous Na2SO4 and concentrated to give 3-hydroxy-3-phenylbutanenitrile (30 g, yield 75%). 1H NMR (CDCl3, 400 MHZ): δ=1.76 (s, 3H), 2.83 (s, 2H), 7.34 (m, 1H), 7.41 (m, 2H), 7.5 (m, 2H).
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